N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide
Descripción
BenchChem offers high-quality N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c1-9(2)21-12(7-8-17-21)13(22)18-15-20-19-14(23-15)10-3-5-11(16)6-4-10/h3-9H,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARYSCVSRJPEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial and anticancer potentials, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the class of oxadiazole derivatives, characterized by the presence of an oxadiazole ring and a fluorophenyl group. These structural features contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H15FN4O2 |
| Molecular Weight | 288.31 g/mol |
| CAS Number | 126631-00-3 |
Antimicrobial Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide has shown promising results against various pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against tested pathogens, indicating potent antimicrobial effects.
- Mechanism of Action : Its antimicrobial activity is believed to stem from the inhibition of biofilm formation and disruption of cellular processes in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Potential
The anticancer properties of this compound are noteworthy. Research indicates that derivatives of oxadiazoles can interact with multiple biological targets involved in cancer cell proliferation:
- Targeted Mechanisms : The compound has been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival and proliferation .
- In Vitro Studies : In vitro evaluations have revealed that the compound can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades associated with cell growth and death .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide:
- Fluorophenyl Group : The presence of the fluorophenyl group enhances lipophilicity and facilitates interaction with biological targets.
- Oxadiazole Ring : The oxadiazole moiety is crucial for the compound's bioactivity, providing a scaffold that can be modified to improve efficacy against specific diseases .
Case Studies
Several case studies illustrate the effectiveness of this compound in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that combining this compound with traditional antibiotics enhanced their effectiveness against resistant strains of bacteria.
- Cancer Cell Lines : Testing on different cancer cell lines showed that this compound significantly reduced cell viability compared to controls, highlighting its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Anticancer Applications
Research has indicated that compounds containing the oxadiazole and pyrazole moieties exhibit notable anticancer properties. Studies have shown that derivatives of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide can inhibit cancer cell proliferation through various mechanisms:
-
Mechanism of Action :
- The compound has been found to induce apoptosis in cancer cells by damaging DNA and disrupting cellular functions.
- It may inhibit key signaling pathways involved in tumor growth and metastasis.
-
Case Studies :
- In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma and ovarian cancer cells. For instance, a related compound showed percent growth inhibitions (PGIs) of up to 86.61% against SNB-19 cells .
- Further investigations into structure-activity relationships (SAR) have revealed that modifications to the molecular structure can enhance anticancer efficacy .
Antitubercular Activity
The compound also shows promise as an antitubercular agent:
-
Activity Against Mycobacterium tuberculosis :
- Research indicates that incorporating the oxadiazole and pyrazole functionalities enhances activity against Mycobacterium tuberculosis, suggesting potential for developing new treatments for tuberculosis .
-
Mechanism :
- The mechanism appears to involve interference with bacterial cell wall synthesis and metabolic pathways critical for bacterial survival.
Antipsychotic Potential
Recent studies have explored the potential of this compound as an antipsychotic agent:
-
Unique Mechanism :
- Unlike traditional antipsychotics that target dopamine receptors, this compound may reduce spontaneous locomotion in animal models, indicating a novel mechanism of action .
-
Research Findings :
- Preliminary studies suggest that derivatives of the compound might offer therapeutic benefits without the common side effects associated with current antipsychotic medications.
Summary of Biological Activities
| Application Type | Activity | Notable Findings |
|---|---|---|
| Anticancer | Induces apoptosis | Significant PGIs against glioblastoma and ovarian cancer |
| Antitubercular | Inhibits M. tuberculosis | Potential for new drug development |
| Antipsychotic | Reduces locomotion | Novel mechanism differing from traditional drugs |
Q & A
What are the key synthetic pathways and characterization techniques for this compound?
Answer: The synthesis involves multi-step reactions:
- Oxadiazole formation: Cyclization of hydrazine derivatives with carbonyl compounds (e.g., 4-fluorophenyl-substituted precursors) under acidic or thermal conditions.
- Coupling reactions: Amide bond formation between the oxadiazole intermediate and the isopropyl-pyrazole carboxamide moiety using coupling agents like EDC/HOBt.
Characterization: - NMR spectroscopy (1H, 13C, and 19F) confirms regiochemistry and fluorine substitution patterns .
- IR spectroscopy identifies amide (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .
- HPLC-MS monitors reaction progress and ensures >95% purity .
How can reaction yields be optimized during synthesis?
Answer: Critical parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility during cyclization, while ethanol improves coupling efficiency .
- Microwave-assisted synthesis: Reduces reaction time by 40–60% compared to conventional heating .
- Catalytic conditions: Pd/C or CuI catalysts improve cross-coupling yields (e.g., Suzuki-Miyaura for aryl substitutions) .
- Purification: Gradient elution (hexane/ethyl acetate) in column chromatography achieves >75% isolated yield .
What advanced spectroscopic methods resolve structural ambiguities in analogs?
Answer:
- 2D NMR (HSQC, HMBC): Correlates proton-carbon connectivity to confirm substitution patterns on the oxadiazole and pyrazole rings .
- X-ray crystallography: Resolves stereochemical uncertainties in crystalline intermediates (e.g., diastereomeric byproducts) .
- High-resolution mass spectrometry (HRMS): Validates molecular formula accuracy (±1 ppm) for novel derivatives .
How should researchers address contradictions in reported biological activity data?
Answer: Discrepancies may arise from:
- Assay variability: Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times to enable cross-study comparisons .
- Solubility factors: Use DMSO concentration controls (<0.1% v/v) to avoid false negatives in cell-based assays .
- Metabolic stability: Compare microsomal half-lives (e.g., rat vs. human liver microsomes) to explain interspecies differences .
What computational strategies predict target interactions for mechanistic studies?
Answer:
- Molecular docking (AutoDock Vina): Screens against kinase targets (e.g., EGFR) to identify potential binding modes, with scoring functions prioritizing hydrophobic interactions with the 4-fluorophenyl group .
- Molecular dynamics (MD) simulations (GROMACS): Evaluates binding stability over 100-ns trajectories, focusing on hydrogen bonding with the oxadiazole ring .
- QSAR models: Correlate substituent electronegativity (e.g., fluorine) with IC50 values in enzyme inhibition assays .
How does the 4-fluorophenyl group influence bioactivity compared to other substituents?
Answer:
- Lipophilicity enhancement: Fluorine increases logP by ~0.5 units, improving membrane permeability (Caco-2 assay data) .
- Metabolic resistance: The C-F bond reduces oxidative degradation by cytochrome P450 enzymes, extending plasma half-life in preclinical models .
- Target selectivity: Fluorine’s electronegativity enhances π-stacking with aromatic residues in kinase active sites (e.g., EGFR-T790M) .
What stability considerations are critical for long-term storage?
Answer:
- Thermal stability: DSC analysis shows decomposition >200°C, but refrigeration (4°C) prevents dimerization in solid state .
- Light sensitivity: Amber vials reduce photodegradation of the oxadiazole ring under UV light .
- Hygroscopicity: Store under nitrogen atmosphere to prevent hydrolysis of the carboxamide group .
Which in vitro models best evaluate its anticancer potential?
Answer:
- Apoptosis assays (Annexin V/PI): Quantify cell death in dose-response studies (IC50 typically 2–10 μM in leukemia models) .
- Kinase profiling (KinomeScan): Identifies off-target effects against 468 kinases to prioritize lead optimization .
- 3D tumor spheroids: Mimic drug penetration in hypoxic environments (e.g., HT-29 colon cancer spheroids) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
